![molecular formula C18H21N3O3S B2934562 N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide CAS No. 876522-44-0](/img/structure/B2934562.png)
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyridine ring and a sulfonylphenyl group.
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The molecular formula of the compound is C18H21N3O3S and its molecular weight is 359.44.Applications De Recherche Scientifique
Spirocyclic Dihydropyridines Synthesis
Spirocyclic dihydropyridines, with potential drug-like features, can be synthesized via electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides. This process, triggered by pyridine acylation, leads to the formation of spirocyclic heterocycles, leveraging compounds akin to N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide (Senczyszyn, Brice, & Clayden, 2013).
Polyamide Synthesis from Pyridine Derivatives
A novel series of polyamides can be synthesized from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, showcasing the versatility of pyridine derivatives in polymer chemistry. This synthesis approach produces polymers with pyridyl moieties in the main chain, highlighting the adaptability of such compounds for creating new materials with inherent high viscosities and promising thermal properties (Faghihi & Mozaffari, 2008).
Metal-Catalyzed Coupling Applications
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide derivatives act as powerful ligands in metal-catalyzed coupling reactions. For instance, they enable the Cu-catalyzed coupling of (hetero)aryl chlorides with sulfinic acid salts, offering a pathway to synthesizing pharmaceutically important (hetero)aryl methylsulfones. This application underscores the compound's role in facilitating novel synthetic routes in organic chemistry (Ma et al., 2017).
Poly(arylene ether sulfone amide) Synthesis
The versatility of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide derivatives extends to the synthesis of poly(arylene ether sulfone amide)s. By employing different diamines and dicarboxylic acids, polymers can be tailored with specific properties, including solubility in polar solvents and enhanced thermal stability, indicating their potential for high-performance materials (Hsiao & Huang, 1997).
Pyridine-Based Polyamides for Heavy Metal Ion Adsorption
Polyamides and polythioamides with pendent chlorobenzylidine rings derived from pyridine-based compounds demonstrate significant potential in heavy metal ion adsorption. Their effectiveness in removing ions such as Pb(II), Cd(II), Cu(II), and Cr(III) from aqueous solutions highlights their applicability in environmental remediation and water purification technologies (Ravikumar et al., 2011).
Orientations Futures
Mécanisme D'action
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Propriétés
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-8-12-21(13-9-14)25(23,24)17-4-2-16(3-5-17)20-18(22)15-6-10-19-11-7-15/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZFTATUJJQOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

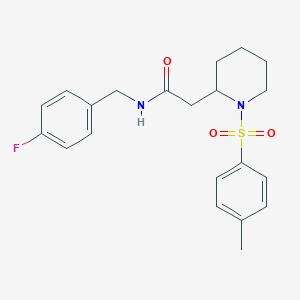
![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)
![N1-(3,4-dimethoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2934481.png)
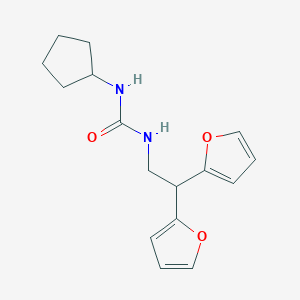
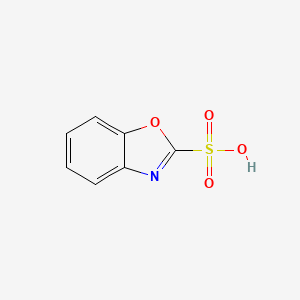

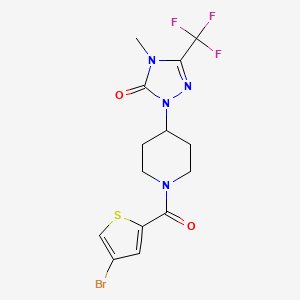

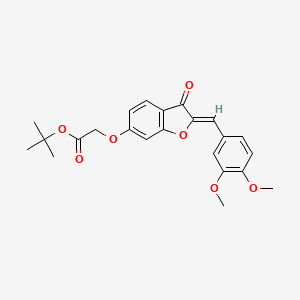
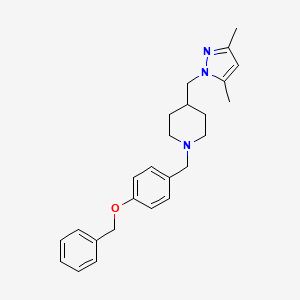
![N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2934497.png)
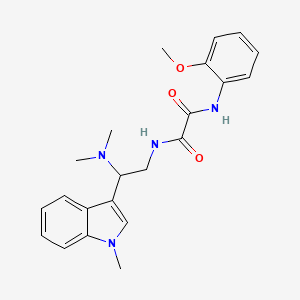
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934499.png)
![8-(3-(dimethylamino)propyl)-3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934502.png)